3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of “3-Chloro-6-methoxypyridazine” involves regioselective metallation using various lithium alkylamides, temperatures, and solvents (THF and ether). It was lithiated using lithium 2,2,6,6-tetramethylpiperidide during the synthesis of minaprine .Molecular Structure Analysis
The molecular structure of “3-Chloro-6-methoxypyridazine” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is XBJLKXOOHLLTPG-UHFFFAOYSA-N .Chemical Reactions Analysis
“3-Chloro-6-methoxypyridazine” can undergo nickel-catalyzed cross-coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical And Chemical Properties Analysis
The molecular weight of “3-Chloro-6-methoxypyridazine” is 144.56 g/mol . The average mass is 128.560 Da and the monoisotopic mass is 128.014130 Da .Scientific Research Applications
Metabolism and Selectivity of Herbicides
One significant area of research involves the metabolism of chlorsulfuron and similar compounds by plants, which is a critical factor for the selectivity of certain herbicides for cereals. Tolerant plants like wheat, oats, and barley can rapidly metabolize these compounds to inactive products, demonstrating a biological basis for herbicide selectivity. This metabolism involves hydroxylation followed by conjugation with a carbohydrate moiety, distinguishing sensitive from tolerant species Sweetser, Schow, & Hutchison, 1982.
Cognitive Enhancing Properties
Another study focused on SB-399885, a compound structurally related to the one you're interested in, highlights its potential as a cognitive enhancer. This research demonstrated the compound's high affinity for 5-HT6 receptors, suggesting its use in enhancing cognitive functions, which could be beneficial in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia Hirst et al., 2006.
Hydrolysis and Degradation
The hydrolysis and degradation mechanisms of compounds like triasulfuron have also been studied. These processes are crucial for understanding the environmental fate of such chemicals. The degradation involves cleavage of the sulfonylurea bridge among other pathways, with the rate of degradation being pH-dependent Braschi et al., 1997.
properties
IUPAC Name |
3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-24-17-9-8-16(19-20-17)12-4-2-6-14(10-12)21-25(22,23)15-7-3-5-13(18)11-15/h2-11,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTHQCBHQAHJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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